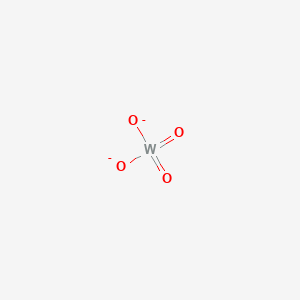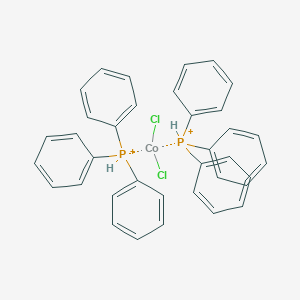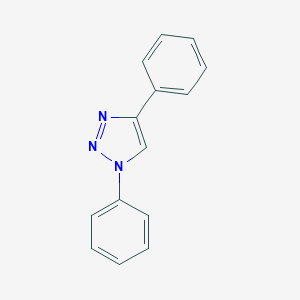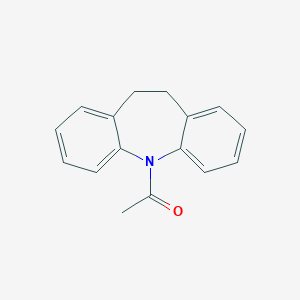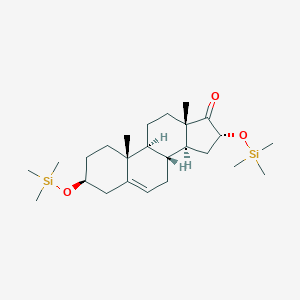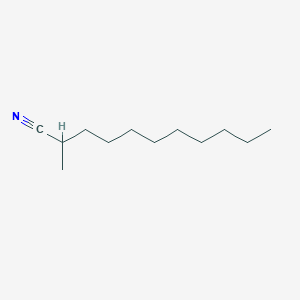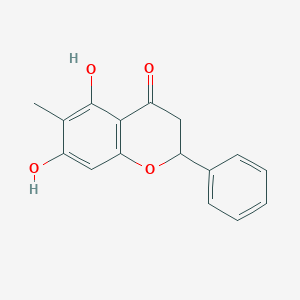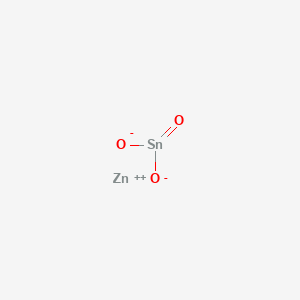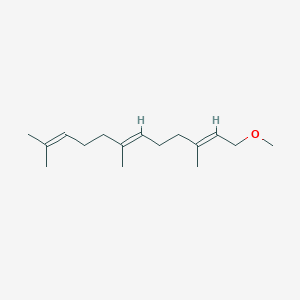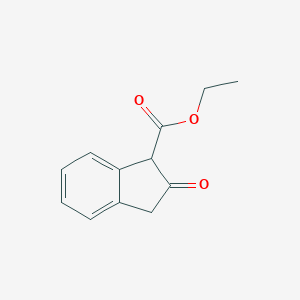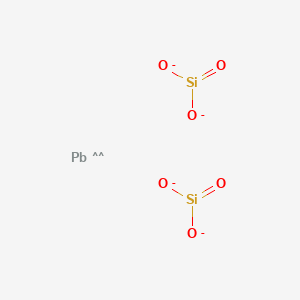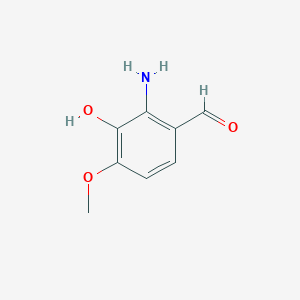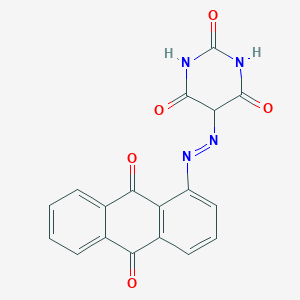
5-(Anthraquinon-1-ylazo)barbituric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Anthraquinon-1-ylazo)barbituric acid, also known as ABA, is a chemical compound that has been extensively studied for its potential applications in scientific research. ABA is a versatile compound that can be used in a variety of fields, including biochemistry, pharmacology, and materials science. In
Wirkmechanismus
The mechanism of action of 5-(Anthraquinon-1-ylazo)barbituric acid is not fully understood, but it is believed to involve the formation of a complex with the target molecule. The binding of 5-(Anthraquinon-1-ylazo)barbituric acid to proteins and enzymes can alter their conformation and activity, leading to changes in cellular signaling pathways and metabolic processes.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 5-(Anthraquinon-1-ylazo)barbituric acid are dependent on the target molecule and the concentration of 5-(Anthraquinon-1-ylazo)barbituric acid used. 5-(Anthraquinon-1-ylazo)barbituric acid has been shown to inhibit the activity of various enzymes, including proteases, kinases, and phosphatases. 5-(Anthraquinon-1-ylazo)barbituric acid has also been shown to induce apoptosis in cancer cells and to modulate the immune response.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 5-(Anthraquinon-1-ylazo)barbituric acid in lab experiments is its versatility. 5-(Anthraquinon-1-ylazo)barbituric acid can be used in a variety of assays, including enzymatic assays, fluorescence spectroscopy, and cell-based assays. 5-(Anthraquinon-1-ylazo)barbituric acid is also relatively inexpensive and easy to synthesize. However, one limitation of using 5-(Anthraquinon-1-ylazo)barbituric acid is its potential toxicity at high concentrations. Careful optimization of the concentration of 5-(Anthraquinon-1-ylazo)barbituric acid is necessary to avoid unwanted effects on cells and tissues.
Zukünftige Richtungen
There are several future directions for the study of 5-(Anthraquinon-1-ylazo)barbituric acid. One area of interest is the development of 5-(Anthraquinon-1-ylazo)barbituric acid-based fluorescent probes for the detection of metal ions in biological systems. Another area of interest is the use of 5-(Anthraquinon-1-ylazo)barbituric acid as a photosensitizer for the treatment of cancer and other diseases. Additionally, the development of new synthetic methods for 5-(Anthraquinon-1-ylazo)barbituric acid and its derivatives may lead to the discovery of novel applications for this versatile compound.
Conclusion:
In conclusion, 5-(Anthraquinon-1-ylazo)barbituric acid is a versatile compound that has potential applications in a variety of fields, including biochemistry, pharmacology, and materials science. The synthesis method for 5-(Anthraquinon-1-ylazo)barbituric acid involves a multi-step process, and the compound has been extensively studied for its potential applications in scientific research. 5-(Anthraquinon-1-ylazo)barbituric acid binds to proteins and enzymes, modulating their activity, and has been shown to have a variety of biochemical and physiological effects. While 5-(Anthraquinon-1-ylazo)barbituric acid has several advantages for lab experiments, careful optimization of its concentration is necessary to avoid unwanted effects. Finally, there are several future directions for the study of 5-(Anthraquinon-1-ylazo)barbituric acid, including the development of new fluorescent probes and the use of 5-(Anthraquinon-1-ylazo)barbituric acid as a photosensitizer.
Synthesemethoden
5-(Anthraquinon-1-ylazo)barbituric acid can be synthesized through a multi-step process involving the reaction of anthraquinone with urea and barbituric acid. The resulting compound is a yellow-orange powder that is soluble in water and organic solvents. The purity of 5-(Anthraquinon-1-ylazo)barbituric acid can be improved through recrystallization and chromatography techniques.
Wissenschaftliche Forschungsanwendungen
5-(Anthraquinon-1-ylazo)barbituric acid has been extensively studied for its potential applications in scientific research. One of the main areas of research is in the field of biochemistry, where 5-(Anthraquinon-1-ylazo)barbituric acid has been shown to bind to proteins and enzymes, modulating their activity. 5-(Anthraquinon-1-ylazo)barbituric acid has also been used as a fluorescent probe for the detection of metal ions and as a photosensitizer for photodynamic therapy.
Eigenschaften
CAS-Nummer |
13325-57-0 |
|---|---|
Produktname |
5-(Anthraquinon-1-ylazo)barbituric acid |
Molekularformel |
C18H10N4O5 |
Molekulargewicht |
362.3 g/mol |
IUPAC-Name |
5-[(9,10-dioxoanthracen-1-yl)diazenyl]-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C18H10N4O5/c23-14-8-4-1-2-5-9(8)15(24)12-10(14)6-3-7-11(12)21-22-13-16(25)19-18(27)20-17(13)26/h1-7,13H,(H2,19,20,25,26,27) |
InChI-Schlüssel |
MBOXEZSDSMZDMX-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)N=NC4C(=O)NC(=O)NC4=O |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)N=NC4C(=O)NC(=O)NC4=O |
Andere CAS-Nummern |
13325-57-0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




